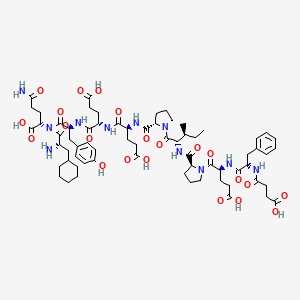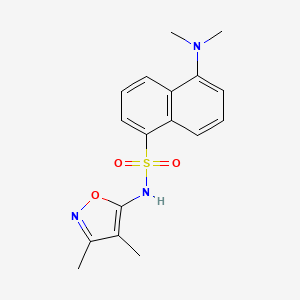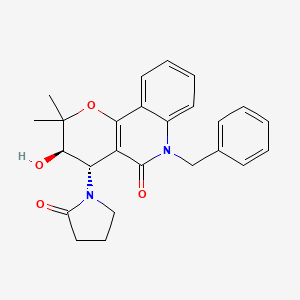
4'-Hidroxi Dasatinib
Descripción general
Descripción
BMS-748730, also known as 4′-Hydroxy Dasatinib, is a Dasatinib metabolite.
Aplicaciones Científicas De Investigación
Tratamiento del Cáncer
Dasatinib es un potente fármaco anticancerígeno . Es un inhibidor de la tirosina quinasa (TKI) de segunda generación y es 300 veces más potente que el imatinib . Tiene el potencial de tratar numerosas formas de pacientes con leucemia y cáncer .
Tratamiento de la Leucemia
Dasatinib se utiliza como terapia de segunda línea para la leucemia linfoblástica aguda positiva para el cromosoma Filadelfia, así como para la leucemia mieloide crónica acelerada . En algunos casos, también se utiliza en el tratamiento como terapia de tercera línea .
Inhibición de la Tirosina Quinasa
Dasatinib es un inhibidor de la tirosina quinasa, y también bloquea la región del punto de interrupción-Abelson (BCR-ABL), el protooncogén KIT, la tirosina quinasa receptora (gen KIT) y las quinasas de la familia SRC (SFK) . También actúa sobre las células resistentes al imatinib y otras proteínas diferentes, que ayudan en el crecimiento de las células cancerosas .
Tratamiento del Cáncer Gástrico
La actividad elevada de SRC en el cáncer gástrico (GC) ha impulsado la necesidad de la aplicación terapéutica de dasatinib en el GC . La eficacia de dasatinib varía con las líneas celulares de GC .
Inhibidor de la Quinasa Multidiana
Dasatinib es un inhibidor de la quinasa multidiana . Sus objetivos incluyen BCR-ABL, quinasas de la familia SRC y varias quinasas del cáncer . Es 325 veces más potente que el imatinib para inhibir la quinasa BCR-ABL no mutada in vitro .
Inhibición de Otras Quinasas
Además de BCR-ABL, dasatinib tiene actividad inhibitoria contra la mayoría de los mutantes BCR-ABL resistentes al imatinib . También tiene actividad en múltiples otras quinasas, incluyendo c-KIT, PDGFRβ y quinasas del receptor de efrina .
Mecanismo De Acción
Target of Action
4’-Hydroxy Dasatinib, also known as BMS-748730, primarily targets the BCR-ABL tyrosine kinase, which is a chimeric protein associated with the uncontrolled activity of the ABL tyrosine kinase . This protein is involved in the pathogenesis of chronic myelogenous leukemia (CML) and acute lymphocytic leukemia (ALL) . In addition to BCR-ABL, 4’-Hydroxy Dasatinib also inhibits several SRC-family kinases .
Mode of Action
4’-Hydroxy Dasatinib interacts with its targets by binding to both active and inactive conformations of the ABL kinase domain . This is unlike imatinib, another tyrosine kinase inhibitor used for the treatment of CML and Ph-positive ALL, which only inhibits the active conformation . By inhibiting the BCR-ABL tyrosine kinase, 4’-Hydroxy Dasatinib halts the proliferation of leukemia cells .
Biochemical Pathways
4’-Hydroxy Dasatinib affects several biochemical pathways. It inhibits the proliferation, adhesion, migration, and invasion of cells via the inhibition of Src tyrosine kinase, affecting the SFK/FAK and PI3K/PTEN/Akt pathways .
Pharmacokinetics
4’-Hydroxy Dasatinib is orally available and is rapidly absorbed, with the time for maximal serum concentration varying between 0.25 and 1.5 hours . It is extensively metabolized prior to being eliminated, with most of the administered radioactivity being eliminated in the feces (85%). Urine recovery accounts for less than 4% of the dose . The metabolism of 4’-Hydroxy Dasatinib involves several enzymes, including the CYP3A4 isoform of CYP450, flavin-containing monooxygenase 3 (FMO3), and uridine 5’-diphospho-glucuronosyltransferase (UGT) .
Result of Action
The molecular and cellular effects of 4’-Hydroxy Dasatinib’s action include the inhibition of cell proliferation, adhesion, migration, and invasion . It also induces defects in spindle generation, cell cycle arrest, and centrosome alterations in leukemic cells, tumor cell lines, and normal cells .
Action Environment
The action, efficacy, and stability of 4’-Hydroxy Dasatinib can be influenced by various environmental factors. For instance, the absorption and metabolism of 4’-Hydroxy Dasatinib can be affected by the patient’s diet . Furthermore, the exposure-response relationship of 4’-Hydroxy Dasatinib varies highly among patients, suggesting that individual patient characteristics can influence the drug’s action .
Análisis Bioquímico
Biochemical Properties
4’-Hydroxy Dasatinib is an ATP-competitive protein tyrosine kinase inhibitor . The main targets of 4’-Hydroxy Dasatinib are BCR/Abl (the “Philadelphia chromosome”), Src, c-Kit, ephrin receptors, and several other tyrosine kinases . Strong inhibition of the activated BCR-ABL kinase distinguishes 4’-Hydroxy Dasatinib from other CML treatments .
Cellular Effects
4’-Hydroxy Dasatinib has shown promising anti-leukemic activity in preclinical models of CML . It inhibits the proliferation, adhesion, migration, and invasion of CML cells in vitro . The inhibition of these cellular processes is achieved by blocking the signals from the tyrosine kinases to the leukemia cells, causing the cells to die .
Molecular Mechanism
4’-Hydroxy Dasatinib works by blocking the proteins (kinases) from sending signals to the leukemia cells to grow . This blocking of signals causes the leukemia cells to die . It is a more potent inhibitor than imatinib against wild-type BCR-ABL and has also shown preclinical activity against all but one of the imatinib-resistant BCR-ABL mutants tested to date .
Temporal Effects in Laboratory Settings
Dasatinib is rapidly absorbed, with the time for maximal serum concentration varying between 0.25 and 1.5 hours . Dasatinib is eliminated through cytochrome P450 (CYP) 3A4-mediated metabolism, with a terminal half-life of 3–4 hours .
Dosage Effects in Animal Models
In animal models, the IC50 of 4’-Hydroxy Dasatinib ranged from 0.7 μM to 14.2 μM . The sensitivity to 4’-Hydroxy Dasatinib and the inhibition level of phospho-BCR-ABL, phospho-FAK576/577, and phospho-Akt were found to be good predictors of the drug’s effectiveness .
Metabolic Pathways
4’-Hydroxy Dasatinib is eliminated through cytochrome P450 (CYP) 3A4-mediated metabolism . Based on total radioactivity, only 20% of the oral dose (100 mg) is recovered unchanged in feces (19%, including potential non-absorption) and urine (1%) after 168 hours .
Transport and Distribution
The efflux of 4’-Hydroxy Dasatinib is regulated by ABCC4 and ABCC6 transporters . Nilotinib and ponatinib are transported passively, as no role of transporters has been found in their case .
Propiedades
IUPAC Name |
N-(2-chloro-4-hydroxy-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN7O3S/c1-13-9-15(32)10-16(23)20(13)28-21(33)17-12-24-22(34-17)27-18-11-19(26-14(2)25-18)30-5-3-29(4-6-30)7-8-31/h9-12,31-32H,3-8H2,1-2H3,(H,28,33)(H,24,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTXGSVGHHVHNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474432 | |
| Record name | UNII-7EW75J44EY | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910297-57-3 | |
| Record name | N-(2-Chloro-4-hydroxy-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=910297-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BMS-748730 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910297573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | UNII-7EW75J44EY | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BMS-748730 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EW75J44EY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[3-[[(2S)-1-[[(2S)-1-[[(2S)-1-methoxy-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropyl]-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]phosphinic acid](/img/structure/B1667168.png)







